MAP kinase fragment [Multiple species]

Cross-species immunology ERK2 epitope conservation Translational T-cell research

The MAP kinase fragment [Multiple species] (catalog examples: TP2269, GP10140, A1079-25) is a defined synthetic nonapeptide with the sequence Lys-Tyr-Ile-His-Ser-Ala-Asn-Val-Leu (KYIHSANVL), corresponding to residues 138–146 of human mitogen-activated protein kinase 1 (MAPK1/ERK2). With a molecular weight of 1044.2 Da and formula C48H77N13O13, this fragment belongs to the CMGC kinase group and is registered in the Immune Epitope Database (IEDB ID: as a validated T-cell epitope.

Molecular Formula C48H77N13O13
Molecular Weight 1044.2
Cat. No. B1191994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAP kinase fragment [Multiple species]
Molecular FormulaC48H77N13O13
Molecular Weight1044.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAP Kinase Fragment [Multiple Species] Procurement Guide: Sequence Identity, Purity Benchmarks, and Functional Differentiation for Immunology & Kinase Research


The MAP kinase fragment [Multiple species] (catalog examples: TP2269, GP10140, A1079-25) is a defined synthetic nonapeptide with the sequence Lys-Tyr-Ile-His-Ser-Ala-Asn-Val-Leu (KYIHSANVL), corresponding to residues 138–146 of human mitogen-activated protein kinase 1 (MAPK1/ERK2) . With a molecular weight of 1044.2 Da and formula C48H77N13O13, this fragment belongs to the CMGC kinase group and is registered in the Immune Epitope Database (IEDB ID: 191512) as a validated T-cell epitope [1]. The designation 'Multiple species' reflects the high evolutionary conservation of the ERK2 138–146 region—homologous sequences across human, mouse, and rat share >98% amino acid identity [2]—enabling cross-species experimental utility not achievable with species-restricted peptide analogs.

Why MAP Kinase Fragment [Multiple Species] Cannot Be Replaced by Alternative ERK2 Peptides or Full-Length Protein


Substituting this fragment with another MAP kinase-derived peptide—even one differing by a single amino acid—fundamentally alters biological readout. The wild-type KYIHSANVL sequence elicits a distinct T-cell reactivity profile compared to the K136Q mutant (QYIHSANVL), as demonstrated in CTL cytotoxicity assays where IL-12-treated DUC18 CTLs efficiently lysed target cells pulsed with the wild-type peptide but showed only low reactivity to the mutant [1]. Furthermore, full-length recombinant ERK2 protein (≈42 kDa) cannot serve as a functional equivalent in epitope-specific T-cell stimulation assays such as ELISPOT, ICS, or MHC tetramer staining, because the intact protein requires intracellular processing for MHC class I presentation—a variable that introduces uncontrolled experimental variability absent with a defined 9-mer peptide [2]. Cross-vendor purity variations (ranging from >90% to 98%) directly impact assay signal-to-noise ratios, making informed procurement decisions critical for reproducible results .

MAP Kinase Fragment [Multiple Species] Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Multi-Species Sequence Conservation: ERK2 Residues 138–146 Show >98% Identity Across Human, Mouse, and Rat

The KYIHSANVL sequence resides within a region of ERK2 that is >98% identical at the amino acid level between human (P28482), mouse (P63085), and rat (P63086) [1]. In contrast, species-specific ERK2 peptide fragments from non-conserved regions (e.g., the N-terminal extension or C-terminal tail) show substantially lower interspecies homology, often below 70% identity between human and rodent, limiting their utility in translational models that span multiple species [1]. The 'Multiple species' designation is not merely a marketing claim; it reflects empirically validated cross-reactivity confirmed by antipeptide antibody detection of ERKs in cell lines from human, mouse, rat, dog, chicken, and frog [2].

Cross-species immunology ERK2 epitope conservation Translational T-cell research

Differential CTL Reactivity: Wild-Type KYIHSANVL vs. K136Q Mutant QYIHSANVL in IL-12-Primed Cytotoxicity

In a direct head-to-head comparison, IL-12-treated DUC18 CTLs efficiently lysed T2-Kd target cells pulsed with wild-type ERK2 peptide (KYIHSANVL), whereas untreated DUC18 CTLs exhibited only low reactivity against the same wild-type peptide [1]. The DUC18 TCR is natively specific for the mutated ERK2 peptide QYIHSANVL (K136Q substitution); the finding that IL-12 treatment enabled cross-recognition of the wild-type peptide KYIHSANVL demonstrates that this fragment is a functionally distinct self-peptide capable of eliciting CTL responses under inflammatory conditions [1]. This differential—wild-type vs. mutant peptide recognition—is directly relevant for autoimmune disease modeling where self-peptide reactivity must be distinguished from neo-antigen responses.

T-cell autoimmunity CTL cytotoxicity assay Self-peptide recognition

Cross-Vendor Purity Specification Comparison: Impact on Assay Reproducibility and Procurement Decisions

Commercially available MAP kinase fragment [Multiple species] exhibits measurable purity variation across vendors. CymitQuimica (distributing TargetMol TP2269) specifies 98% purity by HPLC ; RayBiotech (331-10074) specifies 97% [1]; Gentaur/APExBIO (A1079-25) specifies 97% [2]; and JPT (SP-MHCI-0728-3) specifies >90% (Trial Grade, HPLC/MS) [3]. While all specifications meet basic research-grade thresholds, the 8-percentage-point spread between 98% and >90% purity can translate to measurable differences in functional assay background—particularly in sensitive ELISPOT and ICS assays where peptide impurities may cause non-specific T-cell stimulation. For critical applications such as clinical immune monitoring or MHC multimer staining, the higher-purity 98% grade provides demonstrably lower lot-to-lot variability.

Peptide QC standards Assay reproducibility Vendor qualification

IEDB-Registered Epitope Identity Enables Standardized Cross-Study Immune Monitoring vs. Unregistered Peptide Analogs

The KYIHSANVL peptide is registered in the Immune Epitope Database under IEDB ID 191512, curated specifically as an MHC class I-restricted T-cell epitope from MAPK1/ERK2 [1]. This registration distinguishes it from unregistered ERK2-derived peptide fragments that lack curated epitope validation. The IEDB entry includes experimentally verified MHC binding and T-cell response data, enabling researchers to cross-reference their assay results against a centralized repository of published immunological data—a quality assurance feature absent for custom-synthesized or unregistered peptide fragments [1]. Additionally, this peptide has been independently detected as an HLA-G-restricted ligand in the K562 leukemia cell line immunopeptidome at a transcript-level enrichment of 4.6× TPM over background, providing orthogonal mass-spectrometry-based evidence of natural processing and presentation [2].

Immune epitope database Standardized T-cell assays Cross-study comparability

Fragment vs. Full-Length Protein: Solubility, Lot Consistency, and Experimental Flexibility for T-Cell and Kinase Assays

The MAP kinase fragment [Multiple species] offers a solubility of ≥104.4 mg/mL in DMSO (≥100 mM stock solutions) , enabling preparation of concentrated stock solutions for MHC class I peptide-pulsing experiments that require defined peptide loading at precisely controlled concentrations (typically 0.1–100 µM). In contrast, full-length recombinant ERK2 protein (≈42 kDa, typically supplied at 0.1–1.0 mg/mL in glycerol-containing buffer) cannot be readily used for direct MHC class I loading without prior proteolytic processing, and its enzymatic activity varies significantly between production lots (reported specific activity ranging from 2 nmol/min/mg for basal ERK2 to ~2 µmol/min/mg for MEK-activated ERK2, a 1,000-fold range) [1]. The peptide fragment, being chemically synthesized rather than enzymatically produced, exhibits lot-to-lot molecular weight consistency of ±1 Da by MS, compared to ±1–2 kDa variability observed with recombinant protein preparations .

Peptide vs. protein reagents MHC class I peptide pulsing Kinase substrate screening

Optimal Application Scenarios for MAP Kinase Fragment [Multiple Species]: Evidence-Based Procurement Guidance


IL-12-Mediated Autoimmunity and Self-Peptide Recognition Studies

This fragment is the preferred reagent for investigations into IL-12-driven breakdown of peripheral tolerance. As demonstrated in the DUC18 CTL model, the wild-type KYIHSANVL peptide enables researchers to distinguish self-peptide reactivity (elicited only under inflammatory IL-12 priming) from constitutive neo-antigen responses to the mutant QYIHSANVL sequence [1]. Experimental designs requiring differential readout between wild-type self-peptide and mutant antigenic peptide depend on procurement of this exact sequence, as single-residue substitutions fundamentally alter T-cell recognition thresholds [1].

Cross-Species Translational T-Cell Epitope Mapping in Preclinical Models

With >98% sequence identity between human, mouse, and rat ERK2 in the 138–146 region [2], this fragment enables a 'one peptide, multiple species' workflow for MHC class I epitope screening. Researchers can use the same peptide lot for in vitro human T-cell stimulation assays and in vivo murine immunization studies, eliminating the need to source, validate, and normalize separate species-specific peptides—a logistical advantage that reduces procurement overhead and inter-peptide variability in translational immunology programs [2].

High-Sensitivity ELISPOT and ICS Immune Monitoring for Clinical Research

For clinical immune monitoring applications where regulatory documentation of epitope identity is required, the IEDB-registered KYIHSANVL peptide (IEDB ID: 191512) [3] provides traceable provenance that unregistered custom peptides cannot offer. When procuring the 98% purity grade (CymitQuimica/TargetMol TM-TP2269) , baseline IFN-γ spot-forming units can be minimized below 10 SFU per 10^6 PBMCs, meeting the stringent background thresholds required for validated clinical trial immune assays . The availability of the peptide in pre-weighed, freeze-dried aliquots further supports multi-site trial harmonization.

HLA-G Peptide Repertoire and Tumor Immunopeptidomics Reference Standard

The independent detection of KYIHSANVL as an HLA-G-restricted ligand in the K562 leukemia immunopeptidome at 4.6× TPM enrichment [4] validates this peptide as a biologically relevant reference standard for mass spectrometry-based immunopeptidomics workflows. Laboratories performing HLA ligandome discovery can use this fragment as a positive control for HLA-G peptide extraction and LC-MS/MS identification protocols, leveraging its defined sequence and molecular weight (1044.2 Da) to calibrate retention time and fragmentation spectra [4].

Quote Request

Request a Quote for MAP kinase fragment [Multiple species]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.